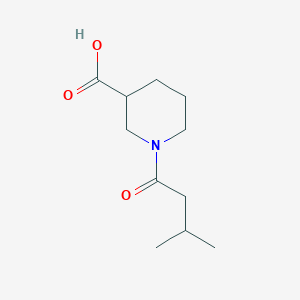

1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride

Vue d'ensemble

Description

The compound "1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride" is a chemical entity that appears to be related to a class of compounds that have been studied for various applications, including as ionic liquids and in the synthesis of pharmaceuticals. While the specific compound is not directly mentioned in the provided papers, related compounds such as 1,5-diarylpyrazoles have been evaluated for their biological activity, particularly as cyclooxygenase-2 (COX-2) inhibitors, which is exemplified by celecoxib . Additionally, pyrazolium chlorides have been synthesized and characterized, indicating the relevance of pyrazole derivatives in chemical research .

Synthesis Analysis

The synthesis of related pyrazole derivatives often involves cyclocondensation reactions, as seen in the one-pot synthesis of 5-trifluoromethyl-1,2-dimethyl-1H-pyrazolium chlorides from 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones and 1-2-dimethyl hydrazine . Similarly, the synthesis of pyrazolo[1,5-a]quinoline thioether derivatives involves a stepwise approach through aryl sulfenylation and benzannulation strategies . These methods could potentially be adapted for the synthesis of "1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride" by incorporating appropriate functional groups at the relevant positions on the pyrazole ring.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often elucidated using various spectroscopic techniques, including NMR, IR, and mass spectrometry . For instance, the structure of sulfonylated 4-amino-1H-pyrazoles was confirmed using these methods . The presence of substituents such as trifluoromethyl groups can significantly affect the chemical shifts and splitting patterns observed in NMR spectra, as seen in the case of polyfluoro substituted pyrazoline type sulfonamides .

Chemical Reactions Analysis

Pyrazole derivatives participate in a variety of chemical reactions. For example, 1-sulfopyridinium chloride, a pyrazole-related ionic liquid, has been used as a catalyst for the tandem Knoevenagel–Michael reaction . Additionally, disulfonic acid functionalized pyrazolium chlorides have shown catalytic activity in the synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones . These reactions highlight the versatility of pyrazole derivatives in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be influenced by their substituents. For instance, the ionic liquid 1,3-dimethylimidazolium bis[(trifluoromethyl)sulfonyl]amide exhibits unique liquid structure properties due to the diffuse charge density and size of its anion . The introduction of sulfonyl chloride groups, as in the compound of interest, would likely confer specific reactivity and solubility characteristics that could be exploited in various chemical processes.

Applications De Recherche Scientifique

Synthesis of Sulfonylated Compounds

- Sulfonylation of 4-amino-1H pyrazoles with p-toluenesulfonyl chloride leads to the synthesis of new compounds, demonstrating the utility of sulfonyl chloride derivatives in organic synthesis (Povarov et al., 2017).

Development of Fluorinated Polyamides

- A diamine containing pyridine and trifluoromethylphenyl groups, synthesized using sulfonyl chloride derivatives, is utilized in the preparation of fluorinated polyamides, highlighting its role in polymer chemistry (Xiao-Ling Liu et al., 2013).

Synthesis of Novel Heterocyclic Compounds

- Synthesis of 5-trifluoromethyl-1,2-dimethyl-1H-pyrazolium chlorides showcases the application of sulfonyl chloride derivatives in creating novel heterocyclic structures (Martins et al., 2002).

Catalytic Applications

- Novel ionic liquids synthesized from 1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole derivatives have been characterized for their catalytic efficiency in organic synthesis reactions, highlighting their potential as efficient catalysts (Vafaee et al., 2021).

Antibacterial and Antioxidant Activities

- Sulfonamide derivatives synthesized from 1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole have been studied for their antibacterial and antioxidant properties, showcasing the biological activity potential of these compounds (Badgujar et al., 2018).

Synthesis of Heterocyclic Sulfonamides

- A sulfur-functionalized aminoacrolein derivative, used for the synthesis of heterocyclic sulfonyl chlorides and sulfonamides, illustrates the application in medicinal chemistry (Tucker et al., 2015).

Electrochemical Applications

- The additive 1,2-dimethyl-3-(trifluoromethyl)-1H-pyrazol-2-ium trifluoromethylsulfonate influences zinc electrodeposition in ionic liquids, indicating its significance in electrochemical applications (Liu et al., 2015).

Safety And Hazards

Propriétés

IUPAC Name |

1,5-dimethyl-3-(trifluoromethyl)pyrazole-4-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClF3N2O2S/c1-3-4(15(7,13)14)5(6(8,9)10)11-12(3)2/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPJVLXRHVVOZDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C(F)(F)F)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClF3N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50597096 | |

| Record name | 1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50597096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride | |

CAS RN |

88398-42-9 | |

| Record name | 1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50597096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methylamino]-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate](/img/structure/B1357307.png)

![1-(5-Chlorobenzo[D]oxazol-2-YL)piperidine-4-carboxylic acid](/img/structure/B1357325.png)

![N-[3-(morpholin-4-yl)propyl]piperidine-4-carboxamide](/img/structure/B1357348.png)